Cas no 55210-77-0 (1-azido-3-methylbutane)

1-azido-3-methylbutane 化学的及び物理的性質

名前と識別子

-

- Butane, 1-azido-3-methyl-

- 1-azido-3-methylbutane

- DTXSID10480213

- EN300-111597

- F1901-3129

- 55210-77-0

- G42976

- AKOS010633146

- Isopentyl azide

-

- インチ: InChI=1S/C5H11N3/c1-5(2)3-4-7-8-6/h5H,3-4H2,1-2H3

- InChIKey: OSYOXHTVSHZPRO-UHFFFAOYSA-N

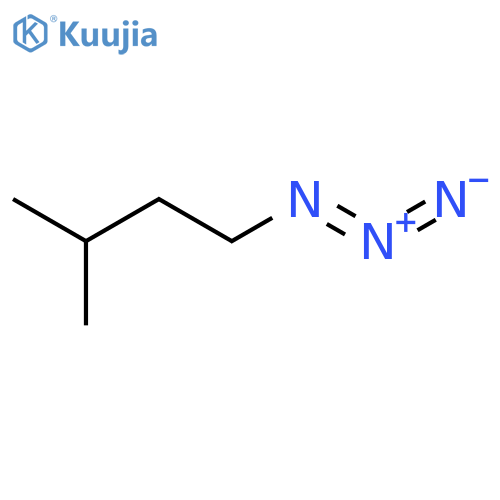

- ほほえんだ: CC(C)CCN=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 113.09543

- どういたいしつりょう: 113.095297364g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 91.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 14.4Ų

じっけんとくせい

- PSA: 48.76

1-azido-3-methylbutane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1901-3129-0.25g |

1-azido-3-methylbutane |

55210-77-0 | 95%+ | 0.25g |

$345.0 | 2023-09-07 | |

| TRC | A150666-100mg |

1-Azido-3-methylbutane |

55210-77-0 | 100mg |

$ 70.00 | 2022-06-08 | ||

| TRC | A150666-500mg |

1-Azido-3-methylbutane |

55210-77-0 | 500mg |

$ 295.00 | 2022-06-08 | ||

| Enamine | EN300-111597-5.0g |

1-azido-3-methylbutane |

55210-77-0 | 95.0% | 5.0g |

$1322.0 | 2025-03-21 | |

| Enamine | EN300-111597-5g |

1-azido-3-methylbutane |

55210-77-0 | 95% | 5g |

$1322.0 | 2023-10-27 | |

| Aaron | AR01DX6S-2.5g |

1-azido-3-methylbutane |

55210-77-0 | 95% | 2.5g |

$1255.00 | 2023-12-14 | |

| Aaron | AR01DX6S-250mg |

1-azido-3-methylbutane |

55210-77-0 | 95% | 250mg |

$277.00 | 2025-02-09 | |

| Aaron | AR01DX6S-500mg |

1-azido-3-methylbutane |

55210-77-0 | 95% | 500mg |

$496.00 | 2025-02-09 | |

| 1PlusChem | 1P01DWYG-5g |

1-azido-3-methylbutane |

55210-77-0 | 97% | 5g |

$1056.00 | 2024-04-29 | |

| 1PlusChem | 1P01DWYG-1g |

1-azido-3-methylbutane |

55210-77-0 | 97% | 1g |

$385.00 | 2024-04-29 |

1-azido-3-methylbutane 関連文献

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

1-azido-3-methylbutaneに関する追加情報

Comprehensive Guide to Butane, 1-azido-3-methyl- (CAS No. 55210-77-0): Properties, Applications, and Industry Insights

Butane, 1-azido-3-methyl- (CAS No. 55210-77-0) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This compound, also known as 3-Methyl-1-azidobutane, belongs to the family of azidoalkanes, which are characterized by the presence of an azide functional group (-N3). The growing interest in azido compounds stems from their utility in click chemistry, pharmaceutical synthesis, and materials science, making them a hot topic in both academic and industrial research.

The molecular formula of Butane, 1-azido-3-methyl- is C5H11N3, with a molecular weight of 113.16 g/mol. Its structure consists of a butane backbone substituted with an azide group at the first carbon and a methyl group at the third carbon. This arrangement imparts unique reactivity, particularly in Huisgen cycloaddition reactions, which are widely used in bioconjugation and polymer chemistry. Researchers often search for "1-azido-3-methylbutane synthesis" or "azidoalkane applications" to explore its potential further.

One of the most prominent applications of Butane, 1-azido-3-methyl- is in the field of click chemistry, a concept that won the Nobel Prize in Chemistry in 2022. The compound's azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages. This property makes it invaluable for labeling biomolecules, developing drug delivery systems, and creating advanced materials. Recent trends show increased searches for "click chemistry reagents" and "bioconjugation techniques," highlighting its relevance in modern research.

In pharmaceutical research, Butane, 1-azido-3-methyl- serves as a valuable building block for drug discovery. Its ability to introduce azide functionalities into molecules allows for the development of targeted therapies and diagnostic agents. The compound's stability and reactivity balance make it preferable for "prodrug synthesis" and "bioorthogonal chemistry," terms frequently queried by medicinal chemists. Additionally, its role in developing PET imaging probes has expanded its use in medical diagnostics.

The materials science sector has also embraced Butane, 1-azido-3-methyl- for polymer modification and surface functionalization. By incorporating azide groups into polymer chains, researchers can create materials with tailored properties for adhesives, coatings, and biomedical devices. Online searches for "azide-functionalized polymers" and "smart material design" reflect the growing demand for such applications. The compound's compatibility with various substrates further enhances its utility in creating advanced functional materials.

From a commercial perspective, the market for azido compounds like Butane, 1-azido-3-methyl- has seen steady growth, driven by increasing R&D investments in life sciences and materials engineering. Suppliers often list this compound under alternative names such as "3-Methyl-1-azidobutane" or "1-Azido-3-methylbutane," which are important keywords for procurement specialists. The global shift toward green chemistry has also prompted investigations into safer handling methods and sustainable production processes for such reagents.

Safety considerations for Butane, 1-azido-3-methyl- follow standard laboratory protocols for azido compounds. While not classified as highly hazardous, proper storage away from reducing agents and heavy metals is essential to prevent unwanted reactions. Researchers frequently look up "azide compound safety" and "chemical storage guidelines" to ensure compliance with laboratory best practices. The compound's stability under recommended conditions makes it a practical choice for various experimental setups.

Recent advancements in Butane, 1-azido-3-methyl- applications include its use in developing self-healing materials and responsive hydrogels. These innovations align with current trends in "smart material development" and "adaptive polymers," which rank high in scientific search queries. The compound's versatility continues to inspire novel applications in nanotechnology and bioengineering, particularly in creating functional interfaces between synthetic and biological systems.

For researchers working with Butane, 1-azido-3-methyl-, understanding its spectroscopic properties is crucial. The compound exhibits characteristic IR absorption around 2100 cm-1 due to the azide stretch, a feature often searched as "azide IR spectrum." Its NMR profile shows distinct signals for the methyl group (δ ~0.9 ppm) and azide-bearing methylene (δ ~3.2 ppm), providing valuable analytical markers. These spectral data are essential for quality control and reaction monitoring in synthetic applications.

The future outlook for Butane, 1-azido-3-methyl- appears promising, with emerging applications in drug discovery, materials science, and diagnostic technologies. As interest grows in "bioorthogonal chemistry" and "click chemistry applications," this compound will likely maintain its importance as a versatile chemical tool. Ongoing research into more efficient synthesis methods and expanded applications ensures its continued relevance in scientific innovation.

55210-77-0 (1-azido-3-methylbutane) 関連製品

- 35349-68-9(2H,6H-Pyrano[3,2-b]xanthen-6-one,5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)-)

- 2839158-36-8(2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride)

- 941925-54-8(4-(benzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylbutan-1-one)

- 947614-94-0(2-(2-bromo-5-chlorophenyl)ethan-1-ol)

- 1806955-72-5(Ethyl 3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-6-acetate)

- 35250-75-0(Ethanethioic acid, S-(2-pyridinylmethyl) ester)

- 2034471-64-0(methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate)

- 872860-92-9(N-methyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide)

- 208263-80-3(PCB 52-13C12)

- 6208-43-1(2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole)